

# Spectroscopic Profile of cis-1,2-Difluorocyclopropane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *cis-1,2-Difluorocyclopropane*

Cat. No.: *B14635648*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **cis-1,2-difluorocyclopropane**, a molecule of interest in synthetic chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the difluorinated cyclopropyl motif. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a centralized resource for the characterization of this compound.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cis-1,2-difluorocyclopropane** reveals a distinct fragmentation pattern useful for its identification. The mass spectrum is characterized by a parent molecular ion peak and a prominent base peak resulting from the loss of a single hydrogen atom.

Table 1: Mass Spectrometry Data for **cis-1,2-Difluorocyclopropane**

m/z	Relative Intensity	Assignment
78	-	[M] <sup>+</sup> (Parent Ion)
77	100	[M-H] <sup>+</sup> (Base Peak)

Experimental Protocol: Detailed experimental conditions for the acquisition of this mass spectrum are not extensively published. However, typical EI-MS analysis would involve introducing a gaseous or volatile liquid sample into a high-vacuum chamber where it is bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio by a mass analyzer and detected.

## Infrared (IR) Spectroscopy

The vibrational spectrum of **cis-1,2-difluorocyclopropane** has been thoroughly studied, providing a detailed fingerprint of its molecular structure. The fundamental vibrational frequencies have been assigned through both infrared and Raman spectroscopy.

Table 2: Fundamental Vibrational Frequencies for **cis-1,2-Difluorocyclopropane**

Symmetry	Frequency (cm <sup>-1</sup> )
a'	3105
a'	3063
a'	3023
a'	1450
a'	1365
a'	1224
a'	1135
a'	1047
a'	862
a'	784
a'	468
a'	209
a''	3055
a''	1346
a''	1150
a''	1089
a''	1060
a''	993
a''	739
a''	621
a''	319

Experimental Protocol: The reported infrared spectra were recorded on gaseous samples. A typical experimental setup for gas-phase IR spectroscopy involves a gas cell with IR-

transparent windows (e.g., KBr or NaCl) placed in the sample compartment of an FTIR spectrometer. A background spectrum of the evacuated cell is first recorded, followed by the spectrum of the cell filled with the gaseous sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a critical tool for the structural elucidation of fluorinated organic molecules, detailed and publicly available NMR data for **cis-1,2-difluorocyclopropane** is limited.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR data for the methine protons (CHF) of the cyclopropane ring has been reported.

Table 3: <sup>1</sup>H NMR Data for **cis-1,2-Difluorocyclopropane**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
CHF	~4.5	Triplet (broad)	Not explicitly reported

### <sup>13</sup>C and <sup>19</sup>F NMR Spectroscopy

To date, specific chemical shifts and coupling constants for the <sup>13</sup>C and <sup>19</sup>F NMR spectra of **cis-1,2-difluorocyclopropane** have not been found in a comprehensive search of the scientific literature. The inherent complexity of the spin systems in fluorinated cyclopropanes often leads to complex spectra requiring advanced analytical techniques for full interpretation.

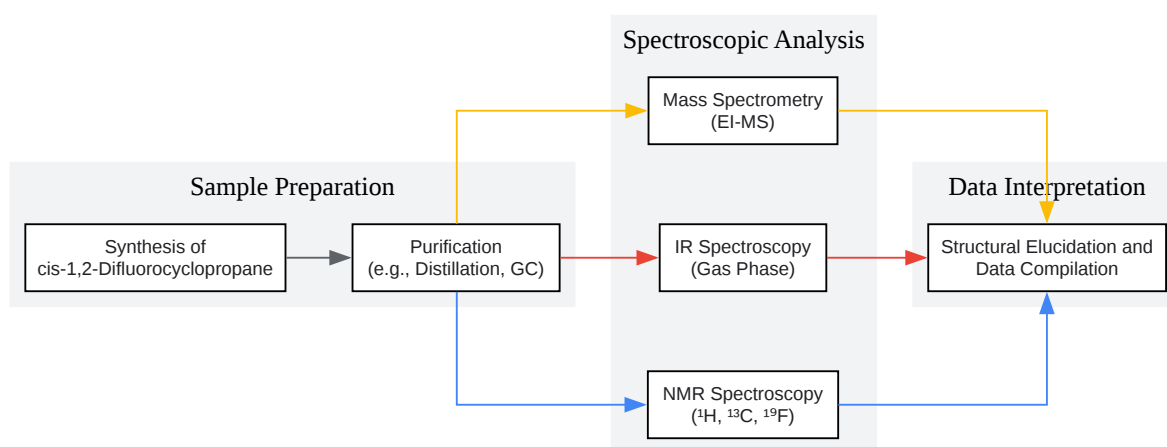
Experimental Protocol for NMR Spectroscopy of Fluorinated Cyclopropanes: A general protocol for acquiring NMR spectra of fluorinated cyclopropanes would involve dissolving the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>) in a 5 mm NMR tube.

- <sup>1</sup>H NMR: A standard one-pulse experiment is typically sufficient.
- <sup>13</sup>C NMR: Proton-decoupled spectra are usually acquired to simplify the spectrum to singlets for each unique carbon, though C-F coupling will still be present and can be complex.

- $^{19}\text{F}$  NMR: A one-pulse experiment is used, often with proton decoupling. The wide chemical shift range of  $^{19}\text{F}$  NMR is advantageous for resolving signals from different fluorine environments.

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like **cis-1,2-difluorocyclopropane**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of **cis-1,2-difluorocyclopropane**.

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